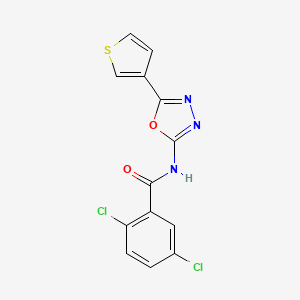
2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C13H7Cl2N3O2S and its molecular weight is 340.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antifungal research. This article explores the synthesis, characterization, and biological evaluations of this compound based on diverse sources.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,5-dichlorobenzoyl chloride with thiophen-3-yl hydrazine followed by cyclization to form the oxadiazole ring. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of 1,2,5-oxadiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma). The MTT assay results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising cytotoxic effects against these cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 0.37 |
| 2 | HCT-116 | 0.73 |
| 3 | A549 | 0.95 |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity. Specifically, substituents at various positions on the thiophene and oxadiazole rings can significantly affect potency .
Antifungal Activity
The antifungal properties of similar compounds have also been investigated. For example, derivatives containing oxadiazole moieties were tested against Aspergillus niger and Candida tropicalis. The minimum inhibitory concentration (MIC) values ranged from 9.18 µM to 41.96 µM, indicating effective antifungal activity .
Table 2: Antifungal Activity Against Aspergillus niger and Candida tropicalis
| Compound | MIC (µM) |
|---|---|
| A | 9.18 |
| B | 19.58 |
| C | 41.96 |
The data suggests that electron-withdrawing groups at specific positions on the benzene ring enhance antifungal efficacy .
The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary studies suggest that they may inhibit key enzymes involved in cell proliferation and fungal growth. For instance, some oxadiazole derivatives have shown inhibitory effects on topoisomerase I activity in cancer cells . This inhibition could lead to disrupted DNA replication and ultimately induce apoptosis.
Case Studies
In a notable case study involving a library of oxadiazole derivatives, researchers synthesized several compounds and evaluated their anticancer activities using various human cancer cell lines. The study concluded that specific structural modifications significantly enhanced cytotoxicity compared to standard treatments like sorafenib .
特性
IUPAC Name |
2,5-dichloro-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-8-1-2-10(15)9(5-8)11(19)16-13-18-17-12(20-13)7-3-4-21-6-7/h1-6H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKBURBXEKEBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














